molecular formula C10H10N4O2 B2873145 5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid CAS No. 1091575-78-8

5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid

Cat. No. B2873145
CAS RN: 1091575-78-8
M. Wt: 218.216
InChI Key: JNCTUHKZWHZJPG-UHFFFAOYSA-N
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Description

5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid is a unique heterocyclic compound that is present in an array of pharmaceuticals and biologically important compounds . It is used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . It is also used as an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as 5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid, often involves the use of 3-amino-1,2,4-triazole . 3-Amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .


Molecular Structure Analysis

1,2,4-Triazoles, including 5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid, have unique structures and properties. They are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .


Chemical Reactions Analysis

1,2,4-Triazoles are involved in a variety of chemical reactions. They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The interaction with certain chemicals occurs exclusively with the participation of specific fragments of the triazole molecule .

Scientific Research Applications

Pharmaceutical Drug Development

The 1,2,4-triazole scaffold is a prominent feature in many pharmaceuticals due to its ability to engage in hydrogen-bonding and dipole interactions with biological receptors . Compounds like EN300-11685506 can be used to synthesize new drug candidates with potential antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . The versatility of this compound allows for the creation of a wide range of derivatives, which can be screened for various biological activities.

Peptidomimetic Applications

The triazole ring is a valuable tool in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides . EN300-11685506 could be used to create novel triazole-containing amino acids, which can be incorporated into peptidic foldamers. These foldamers have potential applications in pharmaceutics and biotechnology due to their ability to form well-defined secondary structures and exhibit bioactive properties .

Metal-Organic Frameworks (MOFs)

EN300-11685506 has been used in the synthesis of new three-dimensional metal-organic frameworks (MOFs) . MOFs are porous materials that have applications in gas storage, separation, and catalysis. The triazole ring can coordinate with metal ions, forming stable structures that can be tailored for specific uses.

High-Density Energy Materials

The compound’s ability to form extensive hydrogen bonding interactions makes it suitable for the development of high-density energy materials . These materials are crucial for various applications, including military and space exploration, where energy density and stability are paramount.

Synthesis of Therapeutically Valuable Scaffolds

EN300-11685506 can be used to synthesize a variety of esters and amides, which are important scaffolds in medicinal chemistry . These scaffolds can be further modified to create new compounds with therapeutic value, expanding the arsenal of available drugs.

Future Directions

The future directions for research on 5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid and similar compounds involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds . These would be very useful for the discovery of new drug candidates . There is also interest in synthesizing and studying their antimicrobial, antioxidant, and antiviral potential .

properties

IUPAC Name

5-amino-1-(3-methylphenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6-3-2-4-7(5-6)14-9(11)8(10(15)16)12-13-14/h2-5H,11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCTUHKZWHZJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid

CAS RN

1091575-78-8
Record name 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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